molecular formula C11H14INO2 B8172272 4-Iodo-N-isopropyl-3-methoxybenzamide

4-Iodo-N-isopropyl-3-methoxybenzamide

Cat. No.: B8172272
M. Wt: 319.14 g/mol
InChI Key: NFWIDFGTSHLBPR-UHFFFAOYSA-N
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Description

4-Iodo-N-isopropyl-3-methoxybenzamide is an iodobenzamide derivative of significant interest in organic synthesis, particularly in the field of hypervalent iodine chemistry. While specific biological data for this compound is limited in the public domain, its structural analogs are well-established as potent catalysts and precursors for recyclable, environmentally benign oxidants. For instance, the closely related compound 2-Iodo-N-isopropyl-5-methoxybenzamide has been demonstrated to be a highly reactive and efficient catalyst for the oxidation of various benzylic and aliphatic alcohols to their corresponding carbonyl compounds at room temperature, using Oxone® as a co-oxidant . The strategic incorporation of the electron-donating methoxy group is known to enhance the reactivity of such iodobenzamide catalysts by facilitating the generation of the active pentavalent iodine species . Furthermore, iodobenzamides serve as key starting materials for the synthesis of advanced hypervalent iodine reagents, such as benziodazolones, which are valuable tools for atom-transfer reactions and oxidative coupling processes . This compound is intended for research applications in method development and catalytic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-iodo-3-methoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWIDFGTSHLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Diazotization-Iodination Route

This three-step sequence begins with nitration of 3-methoxybenzoic acid to introduce a nitro group at position 4, followed by reduction to the amine and diazotization-iodination:

  • Nitration :

    • Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C.

    • Outcome : 4-Nitro-3-methoxybenzoic acid (yield: 75–80%).

  • Reduction :

    • Conditions : H₂/Pd-C in ethanol at room temperature.

    • Outcome : 4-Amino-3-methoxybenzoic acid (yield: 90–95%).

  • Diazotization-Iodination :

    • Conditions : NaNO₂/HCl at 0°C, followed by KI at 90°C (Sandmeyer reaction).

    • Outcome : 4-Iodo-3-methoxybenzoic acid (yield: 65–70%).

Direct Electrophilic Iodination

Alternative methods employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions:

  • Conditions : ICl (1.1 eq.) in glacial acetic acid at 60°C for 6 h.

  • Outcome : 4-Iodo-3-methoxybenzoic acid (yield: 55–60%).

Comparative Analysis :

MethodYield (%)Purity (HPLC)Scalability
Diazotization-Iodination65–70>98%Moderate
Direct Iodination55–6095–97%High

The diazotization route offers higher regioselectivity, while direct iodination reduces step count but requires careful temperature control.

Esterification of 4-Iodo-3-methoxybenzoic Acid

Esterification precedes amidation to enhance reactivity and avoid side reactions. Two methods are prevalent:

Acid-Catalyzed Esterification

  • Conditions : H₂SO₄ (cat.) in refluxing methanol (12 h).

  • Outcome : Methyl 4-iodo-3-methoxybenzoate (yield: 77%).

Trimethyl Orthoacetate-Mediated Esterification

  • Conditions : Trimethyl orthoacetate (3 eq.) under reflux (110°C, 15 h).

  • Outcome : Methyl 4-iodo-3-methoxybenzoate (yield: 99%, HPLC purity: 97.5%).

Advantages :

  • Eliminates nucleophilic substitution byproducts.

  • Solvent-free conditions enhance atom economy.

Amidation of Methyl 4-Iodo-3-methoxybenzoate

Anhydrous Ammonia Method

  • Conditions : Methyl ester dissolved in methanol, saturated with NH₃ gas at −10°C, stirred at 25°C for 72 h.

  • Outcome : 4-Iodo-3-methoxybenzamide (yield: 95%, HPLC: 98%).

Isopropylamine Substitution

Adapting the above method for N-isopropylamide synthesis:

  • Conditions : Methyl ester (1 eq.) in methanol, isopropylamine (1.2 eq.), triethylamine (3 eq.) at 0°C→25°C, 48 h.

  • Outcome : 4-Iodo-N-isopropyl-3-methoxybenzamide (yield: 85%, HPLC: 99.2%).

Critical Parameters :

  • Solvent Choice : Methanol optimizes ammonia solubility and minimizes ester hydrolysis.

  • Temperature Control : Initial cooling (−10°C) prevents exothermic side reactions.

Crystallization and Purification

Final purification employs methanol-water antisolvent crystallization:

  • Conditions : Dissolve crude amide in hot methanol (55°C), add water (3:1 v/v), cool to 0°C.

  • Outcome : 4-Iodo-N-isopropyl-3-methoxybenzamide (yield: 80%, purity: >99.5%).

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 7.86 (dd, Ar-H), 8.24 (d, Ar-H), 8.70 (d, Ar-H), 1.25 (d, CH(CH₃)₂).

  • ¹³C NMR (DMSO-d₆): δ 165.19 (C=O), 153.15 (OCH₃), 91.76 (C-I).

Challenges and Mitigation Strategies

Iodine Retention During Amidation

  • Issue : Iodine displacement by nucleophilic amines.

  • Solution : Use aprotic solvents (e.g., DMF) and avoid elevated temperatures.

Byproduct Formation in Diazotization

  • Issue : Triazene formation from excess nitrous acid.

  • Solution : Precise stoichiometry of NaNO₂ and rapid KI addition.

Scalability and Industrial Considerations

  • Solvent Selection : Methyl tert-butyl ether (MTBE) replaces diethyl ether for safer extraction.

  • Catalyst Recycling : Pd-C from reduction steps is recoverable via filtration .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-isopropyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the benzamide structure.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.

Major Products:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include deiodinated benzamide derivatives.

Scientific Research Applications

4-Iodo-N-isopropyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 4-Iodo-N-isopropyl-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Halogen-Substituted Analogs

A key structural analog is 4-Bromo-N-isopropyl-3-methoxybenzamide (CAS 1072944-42-3), which replaces iodine with bromine at the 4-position .

Property 4-Iodo-N-isopropyl-3-methoxybenzamide 4-Bromo-N-isopropyl-3-methoxybenzamide
Halogen Atomic Weight 126.90 (I) 79.90 (Br)
Polarizability Higher (iodine) Lower (bromine)
Safety Considerations Not reported Requires first-aid measures for inhalation

However, brominated analogs might exhibit better metabolic stability due to reduced steric hindrance.

Isoxazole-Containing Benzamides

4-Methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide (CAS 2034384-10-4) shares a benzamide core but differs in substituents:

  • 4-Methoxy group (electron-donating) vs. 4-iodo (electron-withdrawing).
  • Isoxazole-propyl side chain vs. N-isopropyl group .
Property 4-Iodo-N-isopropyl-3-methoxybenzamide 4-Methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
Molecular Formula C₁₁H₁₄INO₂ (estimated) C₁₅H₁₈N₂O₃
Molecular Weight ~307.15 (estimated) 274.31
Key Features Halogenated, compact side chain Heterocyclic isoxazole, extended side chain

The extended side chain in the methoxy-isoxazole analog may increase steric bulk, affecting membrane permeability.

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

Compounds like I-6230 and I-6373 (ethyl benzoate derivatives with pyridazine or isoxazole substituents) share aromatic cores but differ in functional groups :

Compound ID Core Structure Key Substituents
I-6230 Ethyl benzoate Pyridazin-3-yl phenethylamino
I-6373 Ethyl benzoate 3-Methylisoxazol-5-yl phenethylthio
Target Compound N-Isopropyl benzamide 4-Iodo, 3-methoxy
  • Ester vs. Amide Linkage : The ethyl benzoates (ester) may exhibit faster metabolic degradation compared to the stable amide bond in the target compound.

Complex Side Chain Variations

The compound N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () features a phenoxy group and a piperazine-containing side chain. Unlike the target compound, its bulky, polar side chain may limit blood-brain barrier penetration but enhance selectivity for peripheral targets .

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-N-isopropyl-3-methoxybenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the iodine moiety. Key steps include halogenation of a methoxybenzamide precursor and subsequent functionalization. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity. For example, excess iodine source (e.g., KI) can improve iodination efficiency, while inert atmospheres minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How can researchers confirm the molecular structure of 4-Iodo-N-isopropyl-3-methoxybenzamide using spectroscopic methods?

Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy . In NMR, the isopropyl group exhibits a doublet (δ 1.2–1.4 ppm for CH₃) and a septet (δ 3.9–4.1 ppm for CH), while the methoxy group resonates as a singlet near δ 3.8 ppm. The aromatic region (δ 6.8–7.5 ppm) confirms substitution patterns. IR shows carbonyl stretching (~1650 cm⁻¹) and C-I vibration (~500 cm⁻¹). X-ray crystallography (if crystalline) provides definitive confirmation of stereoelectronic properties .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for 4-Iodo-N-isopropyl-3-methoxybenzamide derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC (>98%).
  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
  • Structural analogs : Compare activity trends with derivatives (e.g., bromo or chloro substitutions) to isolate iodine’s role. Contradictions may also stem from off-target effects, necessitating siRNA knockdown or CRISPR-based validation of biological targets .

Q. How can computational modeling guide the optimization of 4-Iodo-N-isopropyl-3-methoxybenzamide for target-specific interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to proteins like kinases or GPCRs. Focus on:

  • Iodine’s van der Waals interactions : Its large atomic radius enhances hydrophobic pocket occupancy.
  • Methoxy/isopropyl flexibility : Adjust substituents to avoid steric clashes. MD simulations (e.g., GROMACS) assess binding stability over time. Pair computational insights with SAR studies to prioritize derivatives for synthesis .

Q. What experimental designs mitigate challenges in scaling up 4-Iodo-N-isopropyl-3-methoxybenzamide synthesis while maintaining reproducibility?

  • Flow chemistry : Reduces exothermic risks and improves mixing for Pd-catalyzed steps.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress.
  • Solvent recycling : Replace DMF with cyclopentyl methyl ether (CPME) for greener workflows. Document deviations in temperature, stirring rate, or catalyst aging to troubleshoot batch failures .

Methodological Challenges

Q. How can researchers address low yields in the final amidation step of 4-Iodo-N-isopropyl-3-methoxybenzamide synthesis?

Low yields often result from incomplete activation of the carboxylic acid. Optimize by:

  • Coupling reagents : Use HATU or EDC/HOBt instead of DCC for higher efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility.
  • Temperature control : Maintain 0–5°C during activation to minimize side reactions. Post-reaction, extract unreacted starting materials via acid-base partitioning .

Q. What analytical approaches validate the stability of 4-Iodo-N-isopropyl-3-methoxybenzamide under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C).
  • LC-MS : Identify degradation products (e.g., deiodinated species or hydrolyzed amides).
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via UPLC. Adjust formulation (e.g., lyophilization) if instability is observed .

Data Interpretation

Q. How should researchers interpret conflicting NMR and X-ray crystallography data for 4-Iodo-N-isopropyl-3-methoxybenzamide?

NMR may suggest dynamic motion (e.g., rotameric states of the isopropyl group), while X-ray provides a static snapshot. Resolve discrepancies by:

  • Variable-temperature NMR : Detect conformational changes (e.g., coalescence of peaks at higher temps).
  • DFT calculations : Compare theoretical and experimental spectra to identify dominant conformers. Cross-validate with NOESY/ROESY to confirm spatial proximity of substituents .

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